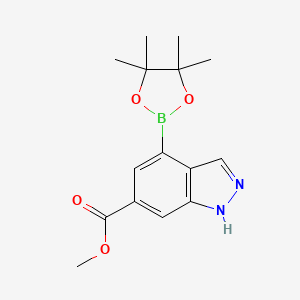

6-(Methoxycarbonyl)indazole-4-boronic Acid Pinacol Ester

Description

Properties

IUPAC Name |

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)11-6-9(13(19)20-5)7-12-10(11)8-17-18-12/h6-8H,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDICJXIAXUBMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=NN3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxycarbonyl)indazole-4-boronic Acid Pinacol Ester typically involves the reaction of 6-(Methoxycarbonyl)indazole with pinacol boronic acid under specific conditions. The process often includes the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for boronic esters, including this compound, often involve large-scale batch reactions. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are increasingly being employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(Methoxycarbonyl)indazole-4-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Solvents: Organic solvents like toluene, dichloromethane, or ethanol are often used.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Alcohols and Ketones: Formed through oxidation reactions.

Scientific Research Applications

Medicinal Chemistry

Role in Drug Development

- Targeted Cancer Therapies : The compound is utilized as an intermediate in synthesizing pharmaceuticals aimed at treating cancer. Its structural properties allow it to form stable complexes with biological targets, enhancing the efficacy of anti-cancer agents. For instance, derivatives of indazole, including this compound, have shown potent antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM .

Case Study: Indazole Derivatives

- A study demonstrated that specific indazole derivatives exhibited significant growth inhibition in breast cancer cell lines (4T1), promoting apoptosis and reducing cell migration through modulation of matrix metalloproteinases . This highlights the potential of 6-(Methoxycarbonyl)indazole-4-boronic acid pinacol ester in developing new anti-cancer drugs.

Organic Synthesis

Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : This compound is extensively used in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. The ability to create complex organic molecules makes it invaluable in synthetic organic chemistry. It facilitates the construction of biaryl compounds and other intricate structures essential for drug discovery and material development .

| Reaction Type | Key Features |

|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds using palladium catalysts |

| Protodeboronation | Involves removal of boronic ester groups |

| Oxidation/Reduction | Converts to boronic acids or boranes |

Material Science

Development of Advanced Materials

- Polymers and Nanomaterials : The compound contributes to creating advanced materials that enhance properties such as conductivity and mechanical strength. Its application in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), showcases its utility in developing next-generation materials .

Agricultural Chemistry

Agrochemical Applications

- Herbicides and Pesticides : this compound is involved in synthesizing environmentally friendly agrochemicals. Its role in developing effective herbicides and pesticides supports sustainable agricultural practices by reducing the environmental impact .

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Intermediate for anti-cancer drugs |

| Organic Synthesis | Key reagent in cross-coupling reactions |

| Material Science | Development of polymers and nanomaterials |

| Agricultural Chemistry | Creation of effective agrochemicals |

Mechanism of Action

The mechanism of action of 6-(Methoxycarbonyl)indazole-4-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 1-BOC-4-Bromoindazole-6-boronic Acid Pinacol Ester (CAS 2377610-71-2)

- Structural Differences : Incorporates a tert-butoxycarbonyl (BOC) protecting group and a bromine atom at the 4-position instead of a boronic ester .

- Reactivity : The bromine substituent allows for further functionalization via halogenation or cross-coupling, whereas the boronic ester in the target compound enables direct Suzuki reactions.

- Applications : Primarily used as an intermediate in drug discovery, contrasting with the target compound’s role in direct couplings .

(b) Indole-4-boronic Acid Pinacol Ester

- Core Heterocycle : Replaces indazole with indole, altering electronic properties (indole is more electron-rich).

- Reactivity : The indole’s electron-donating nature enhances boronic ester reactivity in cross-couplings compared to the methoxycarbonyl-substituted indazole .

- Solubility : Both compounds exhibit high solubility in chloroform and ketones due to the pinacol ester, but the methoxycarbonyl group in the target compound may reduce polarity slightly .

(c) 4-Hydroxy-3-methoxyphenylboronic Acid Pinacol Ester

- Substituents: Features a phenolic hydroxyl and methoxy group instead of the indazole core.

- Solubility : Hydroxyl group increases solubility in polar solvents (e.g., acetone) compared to the indazole derivative .

- Stability: The phenolic hydroxyl may lead to instability under acidic conditions, whereas the indazole core offers greater robustness .

Spectroscopic Data

Solubility and Stability

- Solubility: Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to free boronic acids . The methoxycarbonyl group in the target compound slightly reduces polarity, enhancing solubility in non-polar solvents relative to hydroxylated analogues .

- Stability: Pinacol esters are stable under ambient conditions but require refrigeration for long-term storage (common across analogues) . Hydrolytic sensitivity is mitigated by the indazole core’s stability compared to phenolic derivatives .

Reactivity in Cross-Coupling Reactions

- Scope : Compatible with aryl halides and triflates, but may require optimized conditions (e.g., higher Pd loading) relative to more reactive analogues .

Biological Activity

6-(Methoxycarbonyl)indazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is particularly noted for its versatility in forming carbon-carbon bonds, making it a valuable intermediate in various chemical reactions, especially in the context of drug development and biological applications.

The molecular formula of this compound is , with a molecular weight of approximately 293.13 g/mol. Its structure features an indazole ring, a methoxycarbonyl group, and a boronic acid pinacol ester, which contribute to its unique reactivity and potential biological activities.

The biological activity of this compound primarily hinges on its role as a boronic ester in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form carbon-carbon bonds. This mechanism is crucial for synthesizing various bioactive compounds.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. Studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For example, derivatives of boronic acids have been investigated for their ability to target specific cancer pathways, including those involved in cell proliferation and survival.

Enzyme Inhibition

This compound has also been studied for its potential to inhibit specific enzymes that are critical in various biological pathways. The presence of the boronic acid moiety allows it to form reversible covalent bonds with serine and cysteine residues in active sites of enzymes, making it a candidate for developing enzyme inhibitors.

Applications in Drug Development

In medicinal chemistry, this compound serves as a key intermediate in synthesizing pharmaceuticals. Its ability to form stable complexes with biological targets enhances its utility in developing targeted therapies, particularly in oncology.

Research Findings

A variety of studies have explored the biological activity of this compound:

- Anticancer Activity : A study demonstrated that compounds with a similar structure exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for anticancer applications .

- Enzyme Inhibition Studies : Research has shown that boronic esters can effectively inhibit enzymes involved in metabolic pathways relevant to cancer progression .

- Synthetic Applications : The compound has been utilized as an intermediate in the synthesis of more complex molecules that exhibit significant biological activity .

Data Table: Biological Activity Overview

Case Studies

- Case Study on Cancer Cell Lines : In vitro studies using various cancer cell lines showed that derivatives of this compound led to decreased viability and increased apoptosis markers compared to controls.

- Enzyme Targeting : A recent study focused on the inhibition of specific kinases involved in signaling pathways associated with cancer proliferation. The results indicated effective inhibition at micromolar concentrations, supporting further development as a therapeutic agent .

Q & A

Q. What are the established synthetic routes for 6-(Methoxycarbonyl)indazole-4-boronic Acid Pinacol Ester?

The compound is typically synthesized via Suzuki-Miyaura coupling or decarboxylative borylation. A multi-step approach involves:

- Step 1 : Preparation of a boronic acid precursor (e.g., indazole-4-boronic acid) followed by esterification with pinacol.

- Step 2 : Introduction of the methoxycarbonyl group via esterification or palladium-catalyzed carbonylation . For example, analogous procedures involve reacting brominated indazole derivatives with bis(pinacolato)diboron under inert conditions, followed by methoxycarbonyl group installation using methyl chloroformate .

Q. How is this compound characterized to confirm structural integrity and purity?

Key characterization methods include:

- NMR Spectroscopy : and NMR to verify boronic ester formation and substitution patterns.

- Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns.

- HPLC/LC-MS : For purity assessment (>95% by area under the curve) and detection of hydrolyzed byproducts (e.g., free boronic acid) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Optimization involves:

- Catalyst Selection : Pd(PPh) or Pd(dppf)Cl for aryl-aryl couplings; lower catalyst loading (1-2 mol%) to reduce costs.

- Solvent Systems : Use toluene/ethanol (4:1) or DMF/HO mixtures to balance solubility and reactivity.

- Temperature Control : Reactions typically proceed at 80–100°C under microwave irradiation for faster kinetics .

- Additives : KCO or CsF to stabilize the boronate intermediate and enhance coupling efficiency .

Q. How should researchers address discrepancies in reaction yields when using this compound?

Yield inconsistencies often arise from:

- Moisture Sensitivity : Hydrolysis of the boronic ester to free acid under humid conditions, reducing reactivity. Use anhydrous solvents and inert atmospheres .

- Substrate Compatibility : Steric hindrance from the methoxycarbonyl group may limit coupling efficiency. Pre-activation via trifluoroacetate intermediates can improve reactivity .

- Byproduct Formation : Monitor for deboronation or homocoupling byproducts via TLC or LC-MS and adjust stoichiometry (1.2–1.5 eq. of boronic ester) .

Q. What conditions influence the stability of this compound during storage and handling?

Stability is affected by:

- Temperature : Store at –20°C in sealed containers to prevent thermal degradation.

- Humidity : Exposure to moisture triggers hydrolysis; use desiccants (e.g., silica gel) in storage vials .

- Light : Prolonged UV exposure may degrade the pinacol ester; amber glassware is recommended .

- Purity : Technical-grade batches (>97% purity) show better shelf-life compared to lower-purity samples .

Q. What role does this compound play in synthesizing functionalized metal-organic frameworks (MOFs)?

It serves as a linker precursor in MOF synthesis. For example:

Q. How can researchers mitigate boronic ester hydrolysis during long-term storage?

Strategies include:

- Lyophilization : Freeze-drying under vacuum to remove residual moisture.

- Stabilization Additives : Co-storage with molecular sieves (3Å) or inclusion of 1% v/v triethylamine to neutralize acidic byproducts .

Analytical and Methodological Challenges

Q. What analytical methods are recommended to detect and quantify degradation products?

- UV-Vis Spectroscopy : Monitor absorbance at 290 nm (intact boronic ester) vs. 405 nm (degraded nitro derivatives) .

- NMR : Track boron speciation (ester vs. acid) with shifts at δ 28–30 ppm (ester) and δ 18–20 ppm (free acid) .

- X-ray Crystallography : Resolve structural changes in crystalline derivatives .

Data Contradictions and Resolution

Q. How to resolve conflicting literature reports on the reactivity of this compound in cross-couplings?

Discrepancies may stem from:

- Substrate Electronic Effects : Electron-withdrawing groups (e.g., methoxycarbonyl) slow transmetallation; pre-borylation of substrates can enhance reactivity .

- Batch Variability : Supplier-dependent purity differences (e.g., 95% vs. 99% purity) significantly impact yields. Always verify purity via HPLC before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.